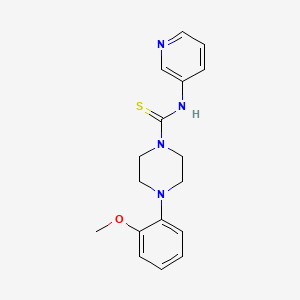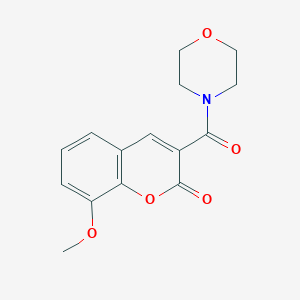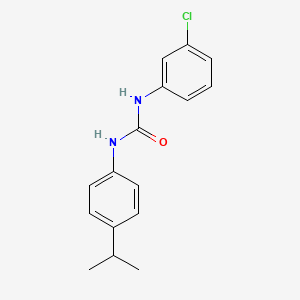![molecular formula C22H19BrN2O2S B5518978 2-[(3-bromobenzyl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5518978.png)
2-[(3-bromobenzyl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(3-bromobenzyl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide" belongs to a class of hydrazone compounds known for their versatile chemical properties and potential biological activities. These compounds have been subject to extensive research due to their potential urease inhibitory activities and interesting structural characteristics.
Synthesis Analysis
Hydrazone compounds, including those similar to the compound , are typically synthesized through condensation reactions involving hydrazides and aldehydes or ketones. The synthesis process involves careful selection of starting materials and reaction conditions to ensure the formation of the desired hydrazone linkage. For example, the synthesis of related compounds has been detailed, showing the use of elemental analysis, IR, UV-Vis, and NMR spectroscopy for characterization, alongside single-crystal X-ray diffraction for structural analysis (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is often characterized by single-crystal X-ray diffraction, revealing detailed information about their crystal packing, hydrogen bonding, and π···π interactions. These structural features play a significant role in the compounds' chemical reactivity and potential biological activities. The crystalline structure of similar compounds has been elucidated, showing monoclinic space groups and specific unit cell dimensions, indicative of the compounds' complex molecular architecture (Sheng et al., 2015).
Chemical Reactions and Properties
Hydrazone compounds engage in various chemical reactions, including nucleophilic addition and condensation, influenced by their functional groups. Their chemical properties are characterized by reactivity towards both electrophiles and nucleophiles, making them versatile intermediates in organic synthesis. The urease inhibitory activity of related hydrazone compounds has been studied, indicating their potential as bioactive molecules (Sheng et al., 2015).
Physical Properties Analysis
The physical properties of hydrazone compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined through various analytical techniques, including thermal analysis and spectroscopic methods. The physical characteristics of similar compounds have been reported, providing insights into their stability and behavior under different conditions (Sheng et al., 2015).
Chemical Properties Analysis
The chemical properties of hydrazone compounds are defined by their functional groups, which influence their reactivity, stability, and interactions with biological targets. Studies on related compounds have explored their urease inhibitory activities, showcasing the chemical basis for their potential therapeutic applications (Sheng et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2S/c23-19-8-4-7-18(12-19)15-28-16-22(26)25-24-14-17-6-5-11-21(13-17)27-20-9-2-1-3-10-20/h1-14H,15-16H2,(H,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNRWWPSDSNFCO-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)


![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)

![N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5518946.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5518958.png)
![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)
![4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5518972.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)

